13-butyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a pyridine ring (a six-membered ring with one nitrogen atom).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, with a butyl group, a fluorophenyl group, and a furo group attached at different positions. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Scientific Research Applications
Synthesis and Characterization
The chemical compound , due to its complex structure, is part of a broader class of compounds studied for their unique chemical properties and potential applications in various fields of research. For instance, the synthesis of new barbituric acid derivatives demonstrates the potential for creating stable heterocyclic compounds with novel properties. These derivatives have been synthesized through reactions involving cyclic β-dicarbonyl compounds, showcasing a methodology that could potentially apply to the synthesis of the specified compound (Hosseini et al., 2011).
Chemical Properties and Reactions
Research into pyrimidine derivatives, such as those related to barbituric acid, reveals insights into their chemical reactivity and potential applications in creating fluorescent probes or materials with unique electronic properties. For example, studies on pyrimidine-2,4,6(1H,3H,5H)-trione derivatives have explored their capacity to form various chemically interesting compounds through reactions with different reagents, indicating a wide range of potential chemical transformations for the specified compound (Yurtaeva & Tyrkov, 2016).
Fluorescence and Photophysical Properties
The photophysical properties of imidazo[1,2-a]pyridines and pyrimidines have been evaluated, revealing that compounds within this class can act as efficient organic fluorophores. These studies suggest potential applications in biomarkers and photochemical sensors, where the specified compound could serve as a basis for developing new fluorescent materials or probes (Velázquez-Olvera et al., 2012).
Biological and Pharmacological Potential
The chemical structure of the specified compound suggests possible exploration in the realm of pharmacology and medicinal chemistry. Although direct studies on this specific compound might not be available, the research into similar structures, such as pyrimidine derivatives, indicates potential applications in drug design and discovery. These compounds have been investigated for their antibacterial properties, demonstrating the broad utility of pyrimidine derivatives in developing new therapeutics (Solankee & Patel, 2004).
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can control cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth, differentiation, migration, and metabolism. By inhibiting protein kinases, it disrupts the normal functioning of these pathways, leading to changes in cell behavior .
Result of Action
The result of the compound’s action is the inhibition of cell growth, differentiation, migration, and metabolism. This can lead to the death of cancer cells .
Future Directions
Properties
IUPAC Name |
13-butyl-8-(3-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-2-3-7-23-16-15(17(24)22-19(23)26)13(10-5-4-6-11(20)8-10)14-12(21-16)9-27-18(14)25/h4-6,8,13,21H,2-3,7,9H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRHCGMCXQQKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)F)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.